molecular formula C26H21N3O2 B2939175 1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea CAS No. 1022235-69-3

1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea

Cat. No. B2939175
CAS RN: 1022235-69-3
M. Wt: 407.473
InChI Key: HRBJYUXYXNAEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea, also known as FPU-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FPU-1 is an organic compound that belongs to the class of pyridines and ureas. It is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

Synthesis and Characterization

  • Novel α-aminophosphonic acids were synthesized by reacting (9H-fluoren-9-yl)urea with formaldehyde and phosphorus trichloride, showcasing applications in the synthesis of phosphonate derivatives, which are important in medicinal chemistry and material science (Todorov et al., 2008).
  • The structural characterization of spiro(fluorene-9,4′-imidazolidine)-2′,5′-dione and (9H-Fluorene-9-yl)urea through alkaline hydrolysis highlights their potential in developing new chemical entities with unique structural features (Todorov et al., 2012).

Molecular Interactions and Fluorescence

  • The study on the binding of carboxylic acids by fluorescent pyridyl ureas explores their potential as sensors for detecting organic acids, underlining their applications in environmental monitoring and diagnostics (Jordan et al., 2010).
  • Complexation-induced unfolding of heterocyclic ureas demonstrates their ability to form multiply hydrogen-bonded complexes, suggesting applications in the design of novel molecular recognition systems and self-assembling materials (Corbin et al., 2001).

Chemical Reactivity and Stability

  • The synthesis and metabolism study of a potent inhibitor of soluble epoxide hydrolase (sEH), 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), provides insights into the drug's metabolic pathways, crucial for drug development and safety evaluation (Wan et al., 2019).

Protective Groups in Synthesis

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group's application in protecting hydroxy-groups during synthesis highlights its importance in peptide synthesis, offering a method to protect functional groups while other reactions proceed (Gioeli & Chattopadhyaya, 1982).

properties

IUPAC Name

1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c30-26(28-21-13-12-20-15-19-9-4-5-10-22(19)23(20)16-21)29-25-24(11-6-14-27-25)31-17-18-7-2-1-3-8-18/h1-14,16H,15,17H2,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJYUXYXNAEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.